molecular formula C16H26N2O4S B511533 4-methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide CAS No. 433690-71-2

4-methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide

Cat. No.: B511533
CAS No.: 433690-71-2
M. Wt: 342.5g/mol
InChI Key: ZGVAYQIMEPQSOP-UHFFFAOYSA-N
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Description

4-methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide is a chemical compound with a complex structure that includes a methoxy group, two methyl groups, a morpholinopropyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The introduction of the methoxy and methyl groups can be achieved through electrophilic aromatic substitution reactions. The morpholinopropyl group is usually introduced via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the sulfonamide group may produce an amine derivative.

Scientific Research Applications

4-methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2,5-dimethylbenzenesulfonamide: Lacks the morpholinopropyl group.

    2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide: Lacks the methoxy group.

    4-methoxy-N-(3-morpholinopropyl)benzenesulfonamide: Lacks the two methyl groups.

Uniqueness

4-methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide is unique due to the presence of all these functional groups in a single molecule. This combination of groups imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-13-12-16(14(2)11-15(13)21-3)23(19,20)17-5-4-6-18-7-9-22-10-8-18/h11-12,17H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVAYQIMEPQSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCCN2CCOCC2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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